[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride
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Description
[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives, including [2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride, have been explored for their potential as corrosion inhibitors. In one study, imidazole derivatives were synthesized and their corrosion inhibition efficacy on mild steel in acidic solutions was investigated. The study highlighted the importance of functional groups in enhancing the inhibition efficiency, with certain derivatives showing up to 96% efficiency. This suggests a potential application of this compound in protecting metals from corrosion, particularly in industrial settings where acidic conditions are prevalent (Prashanth et al., 2021).
Organic Synthesis
The compound has also been utilized in organic synthesis processes. For example, it has been involved in the one-pot synthesis of various organic compounds, demonstrating its versatility as a building block in organic chemistry. This can have implications in the synthesis of pharmaceuticals, agrochemicals, and other organic materials (Odasso & Toja, 1983).
Antimicrobial Activity
Research into imidazole derivatives has shown that these compounds can exhibit significant antimicrobial properties. A study involving the synthesis of benzimidazole derivatives, including this compound, demonstrated marked potency as antimicrobial agents. This opens up potential applications in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Ajani et al., 2016).
Material Science
In the field of materials science, imidazole derivatives have been used to enhance the physical and optical properties of polymers. A study synthesized novel poly(amide-ether)s bearing imidazole pendants and investigated their properties. These materials exhibited desirable properties such as solubility in organic solvents, formation of flexible thin films, and fluorescence emission. This suggests potential applications in the development of new materials for electronic, photonic, and coating technologies (Ghaemy et al., 2013).
Catalysis
Imidazole-based compounds have been utilized as catalysts in chemical reactions. For instance, they have been involved in the synthesis of imidazopyrazines through a one-pot multicomponent reaction. This highlights the role of this compound and its derivatives in facilitating complex chemical transformations, which is crucial in the development of new chemical entities and materials (Galli et al., 2019).
Properties
IUPAC Name |
[2-(imidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-10-3-1-2-4-11(10)8-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBALDMYJXVGYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.